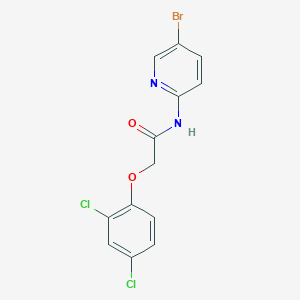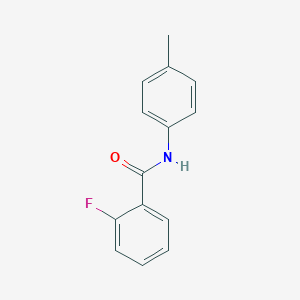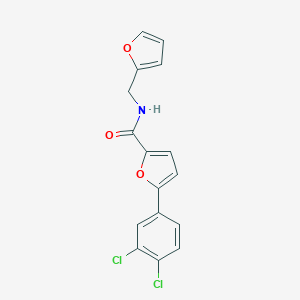
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as EPTAD, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively researched for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
科学研究应用
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
作用机制
The exact mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione may alter gene expression patterns and have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its relatively low toxicity compared to other thiazolidinediones. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have a high selectivity for its target enzymes, which reduces the risk of off-target effects. However, one of the limitations of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of research is to further elucidate the mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and its effects on various signaling pathways. Another area of research is to investigate the potential therapeutic applications of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione in other diseases such as obesity, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and improving its solubility for in vivo administration.
Conclusion:
In conclusion, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-diabetic, and neuroprotective properties. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione acts through multiple pathways, including activation of the AMPK pathway and inhibition of HDACs. While 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages, such as low toxicity and high selectivity, it also has limitations such as poor solubility. Future research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione could lead to the development of new therapies for various diseases.
合成方法
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by reacting ethyl 4-aminobenzoate with thiosemicarbazide in the presence of acetic acid and then cyclizing the resulting product with acetic anhydride. The final product is then purified by recrystallization.
属性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC 名称 |
5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-8-5-3-7(4-6-8)12-10-9(14)13-11(15)17-10/h3-6,10,12H,2H2,1H3,(H,13,14,15) |
InChI 键 |
OUVVLTAOIXDUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

